molecular formula C16H18N2O B2567920 N-(2-quinolinyl)cyclohexanecarboxamide CAS No. 700347-12-2

N-(2-quinolinyl)cyclohexanecarboxamide

Cat. No.: B2567920
CAS No.: 700347-12-2
M. Wt: 254.333
InChI Key: DHFLYUQFYGRMEU-UHFFFAOYSA-N
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Description

N-(2-quinolinyl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C16H18N2O . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-quinolinyl)cyclohexanecarboxamide typically involves the reaction of 2-quinolinecarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-quinolinyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-(2-quinolinyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication .

Properties

IUPAC Name

N-quinolin-2-ylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(13-7-2-1-3-8-13)18-15-11-10-12-6-4-5-9-14(12)17-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLYUQFYGRMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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